N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzylidene group and a methoxyphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzylidene)-4-iodoaniline
- (4-Chlorobenzylidene)-(4-methoxyphenyl)amine
Uniqueness
N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN4O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
LPAJKNBBZRICPD-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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